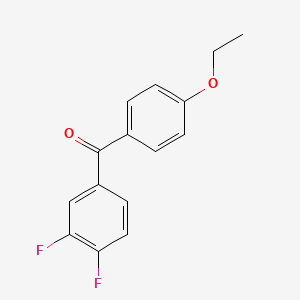

3,4-Difluoro-4'-ethoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGUFJDNURBBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3,4-Difluoro-4'-ethoxybenzophenone

Introduction: The Significance of Fluorinated Benzophenones

In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a position of exceptional importance. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 3,4-Difluoro-4'-ethoxybenzophenone is a diarylketone that serves as a critical intermediate and structural motif in the synthesis of more complex molecules. Its unique combination of a difluorinated phenyl ring and an ethoxy-substituted phenyl ring makes it a valuable building block for developing novel pharmaceutical agents and advanced polymers.

This technical guide provides an in-depth, field-proven methodology for the synthesis, purification, and comprehensive characterization of 3,4-Difluoro-4'-ethoxybenzophenone. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles and rationale that inform the experimental design, ensuring a robust and reproducible process for researchers and drug development professionals.

Part 1: Synthesis via Friedel-Crafts Acylation

The most direct and reliable method for constructing the diarylketone framework of our target molecule is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring—in this case, ethoxybenzene—with an acyl halide catalyzed by a Lewis acid.

1.1. Principle and Mechanistic Overview

The reaction proceeds by activating the 3,4-difluorobenzoyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[1] This potent electrophile is then attacked by the electron-rich ethoxybenzene ring, which is activated towards substitution by the electron-donating ethoxy group. The ethoxy group preferentially directs the incoming acyl group to the para position due to steric hindrance at the ortho positions, leading to the desired 4'-substituted product.

The mechanism can be visualized in the following steps:

Caption: Mechanism of the Friedel-Crafts Acylation Reaction.

1.2. Experimental Protocol: A Self-Validating System

This protocol is designed for robustness. The causality behind each step is explained to empower the scientist to troubleshoot and adapt the procedure as needed.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethoxybenzene | 122.17 | 10.0 g | 0.0818 | Must be anhydrous. |

| 3,4-Difluorobenzoyl chloride | 176.55 | 15.2 g | 0.0861 | Corrosive and moisture-sensitive.[2][3] |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 12.8 g | 0.0959 | Highly hygroscopic; handle in a glovebox or under inert gas. |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous grade. |

| Hydrochloric Acid (HCl) | 36.46 | ~100 mL (2M aq.) | - | For quenching the reaction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL (aq.) | - | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | For drying the organic phase. |

| Ethanol / Water | - | As needed | - | For recrystallization. |

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (12.8 g) and anhydrous dichloromethane (100 mL).

-

Expert Insight: Maintaining strictly anhydrous conditions is paramount. AlCl₃ reacts violently with water, which would deactivate the catalyst and halt the reaction.

-

-

Formation of Reactant Solution: In a separate flask, dissolve ethoxybenzene (10.0 g) and 3,4-difluorobenzoyl chloride (15.2 g) in anhydrous dichloromethane (100 mL).[4] Transfer this solution to the dropping funnel.

-

Initiation of Reaction: Cool the AlCl₃ suspension to 0°C using an ice bath. Begin the dropwise addition of the reactant solution over a period of 60 minutes, maintaining the internal temperature below 5°C.

-

Expert Insight: The reaction is highly exothermic. Slow, controlled addition at low temperature prevents side reactions, such as di-acylation or polymerization, ensuring higher selectivity for the desired product.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ethoxybenzene) is consumed.

-

Work-up and Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, quench the reaction by pouring the mixture over crushed ice containing concentrated HCl (~20 mL). This will hydrolyze the aluminum complexes and decompose any unreacted AlCl₃.

-

Safety Note: The quenching process is highly exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.[5][6] Combine all organic extracts.

-

Neutralization and Drying: Wash the combined organic phase sequentially with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[7][8] Filter the crystals, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

Part 2: Comprehensive Characterization

Characterization is the self-validating core of this process. Each analytical technique provides a piece of the structural puzzle, and together they must unequivocally confirm the identity and purity of the synthesized 3,4-Difluoro-4'-ethoxybenzophenone.

2.1. Melting Point Determination

The melting point is a rapid and reliable indicator of purity for a crystalline solid.[9] A pure compound will exhibit a sharp melting point range (typically <1°C), whereas impurities will cause a depression and broadening of the range.

-

Protocol: A small amount of the dried, crystalline product is packed into a capillary tube. The melting point is determined using a calibrated melting point apparatus, heating slowly (1-2°C/min) near the expected melting point.[10]

-

Expected Result: The literature value for the melting point of 3,4-Difluoro-4'-ethoxybenzophenone should be consulted, but a sharp range (e.g., 85-86°C) is expected for a pure sample.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" that confirms the formation of the ketone and the presence of other structural features.

-

Protocol: A small amount of the sample is analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Data Interpretation: The spectrum should be analyzed for the following characteristic absorption bands:

-

~1660 cm⁻¹ (strong, sharp): This is a critical peak corresponding to the C=O (carbonyl) stretching vibration of the diarylketone.[11][12]

-

~1600-1450 cm⁻¹ (multiple bands): C=C stretching vibrations within the aromatic rings.

-

~1250-1300 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching.

-

~1150-1250 cm⁻¹ (strong): C-F (aryl fluoride) stretching vibrations.[13]

-

~2900-3000 cm⁻¹ (medium): C-H stretching of the ethoxy group and aromatic rings.

-

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer to obtain ¹H, ¹³C, and ¹⁹F spectra.

-

Data Interpretation:

¹H NMR:

-

~7.7-7.9 ppm (multiplet, 2H): Protons on the difluorinated ring, ortho to the carbonyl group.

-

~7.2-7.4 ppm (multiplet, 1H): Remaining proton on the difluorinated ring.

-

~7.8 ppm (doublet, 2H): Aromatic protons on the ethoxy-substituted ring, ortho to the carbonyl group.

-

~6.9 ppm (doublet, 2H): Aromatic protons on the ethoxy-substituted ring, ortho to the ethoxy group.

-

~4.1 ppm (quartet, 2H): Methylene protons (-OCH₂-) of the ethoxy group.

-

~1.4 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethoxy group.

¹³C NMR:

-

~194 ppm: Carbonyl carbon (C=O).

-

~164 ppm: Aromatic carbon attached to the ethoxy group.

-

~150-155 ppm (doublets with large J_CF): Aromatic carbons directly bonded to fluorine.

-

~115-135 ppm: Remaining aromatic carbons. Note the presence of carbon-fluorine coupling (²J_CF, ³J_CF) which splits the signals.[14]

-

~64 ppm: Methylene carbon (-OCH₂-).

-

~15 ppm: Methyl carbon (-CH₃).

¹⁹F NMR:

-

Two distinct signals in the typical aryl fluoride region are expected, confirming the 3,4-difluoro substitution pattern.[15] The chemical shifts and coupling between the two fluorine atoms provide definitive structural proof.

-

2.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and provides structural information through its fragmentation pattern.

-

Protocol: The sample is analyzed using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Interpretation:

-

Molecular Ion Peak (M⁺): The spectrum should show a prominent peak corresponding to the molecular weight of C₁₅H₁₂F₂O₂ (262.25 g/mol ).

-

Fragmentation Pattern: Characteristic fragments would include the loss of the ethoxy group ([M-45]⁺) and the formation of acylium ions corresponding to the two substituted rings ([C₇H₃F₂O]⁺ at m/z 157 and [C₉H₁₁O]⁺ at m/z 135). The presence of fluorine and other halogens can be identified by their unique isotopic patterns in the mass spectrum.[16][17][18]

-

Part 3: Workflow and Data Summary

3.1. Overall Experimental Workflow

The entire process, from starting materials to the final validated product, can be summarized in the following workflow:

Caption: Experimental Workflow for Synthesis and Characterization.

3.2. Summary of Characterization Data

| Technique | Feature | Expected Result | Purpose |

| Melting Point | Range | Sharp, narrow range (e.g., 85-86°C) | Purity Assessment |

| FT-IR | Carbonyl (C=O) Stretch | ~1660 cm⁻¹ | Confirms ketone formation |

| C-F Stretch | ~1150-1250 cm⁻¹ | Confirms presence of fluorine | |

| ¹H NMR | Ethoxy Group | Quartet (~4.1 ppm) & Triplet (~1.4 ppm) | Structural Elucidation |

| Aromatic Protons | Distinct multiplets (~6.9-7.9 ppm) | Structural Elucidation | |

| ¹³C NMR | Carbonyl Carbon | ~194 ppm | Confirms ketone |

| C-F Coupling | Splitting of aromatic signals | Confirms fluorination | |

| Mass Spec. | Molecular Ion | m/z = 262.26 | Confirms Molecular Weight |

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and characterization of 3,4-Difluoro-4'-ethoxybenzophenone. By grounding the experimental protocol in the fundamental principles of the Friedel-Crafts acylation and employing a multi-technique approach to characterization, researchers can confidently produce and validate this key chemical intermediate. The insights into reaction conditions, purification strategies, and spectral interpretation are intended to provide not just a method, but a comprehensive understanding that facilitates success in the laboratory and accelerates the development of novel chemical entities.

References

-

ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. [Diagram]. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.

-

Kowalski, P., Juskowiak, E., & Mąkosza, M. (2006). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Tetrahedron Letters, 47(31), 5549-5551. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S. [Link]

- Google Patents. (n.d.). CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.

- Google Patents. (n.d.). CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.

- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.

-

Srinivasan, P. A., & Suganthi, M. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry, 20(3), 1775-1780. [Link]

-

PubChem. (n.d.). 3,4-Difluorobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from Chemistry Steps. [Link]

-

Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from Oregon State University Chemistry Department. [Link]

-

Chen, Y. C., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(9), 1361. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the.... [Diagram]. Retrieved from ResearchGate. [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from Mettler Toledo. [Link]

-

Mary, Y. S., et al. (2013). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 203-214. [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from University of Alberta Chemistry Department. [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

-

ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.

-

Taft, R. W., et al. (1969). A fluorine nuclear magnetic resonance shielding study of substituent effects on charge distributions in benzophenone and its Lewis acid complexes. Journal of the American Chemical Society, 91(17), 4801-4808. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from ResearchGate. [Link]

-

NIST. (n.d.). Benzophenone. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

- Google Patents. (n.d.). EP0855379A1 - Methods for the preparation of benzophenones derivatives.

-

International Research Journal of Humanities and Interdisciplinary Studies. (2021). Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. [Link]

-

WordPress.com. (2021, January 5). Melting Point Determination by Kjeldahl's method. Chemistry for everyone. [Link]

-

Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs. [Link]

-

MDPI. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]

- Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.

-

Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301. [Link]

-

Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry Department. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during.... [Diagram]. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]

-

Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from Scribd. [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from University of Washington Chemistry Department. [Link]

-

Encyclopedia.pub. (2023, May 19). Sample Preparation for Benzophenone Detection. [Link]

-

SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. 3,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 2724519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Difluorobenzoyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Buy 3,4-Difluorobenzoyl chloride | 76903-88-3 [smolecule.com]

- 5. data.epo.org [data.epo.org]

- 6. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]

- 7. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 15. biophysics.org [biophysics.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

A Senior Application Scientist's Guide to the Friedel-Crafts Acylation of 3,4-Difluoro-4'-ethoxybenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzophenones are privileged scaffolds in medicinal chemistry, serving as key intermediates for a diverse range of pharmacologically active molecules. Fluorination, in particular, is a widely employed strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth examination of a robust synthetic route to 3,4-Difluoro-4'-ethoxybenzophenone via the seminal Friedel-Crafts acylation. We will dissect the underlying mechanistic principles, provide a field-proven experimental protocol, and address critical parameters that ensure a successful and reproducible synthesis. This document is structured to serve as a practical resource for researchers engaged in organic synthesis and pharmaceutical development.

Introduction: The Strategic Importance of Fluorinated Benzophenones

The benzophenone framework is a cornerstone in the synthesis of numerous therapeutics. The strategic introduction of fluorine atoms onto this scaffold can profoundly influence its physicochemical properties. The strong inductive effect of fluorine can alter the acidity of nearby protons, modulate pKa values, and create favorable interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, often imparting metabolic resistance to the molecule. 3,4-Difluoro-4'-ethoxybenzophenone is a valuable building block, combining the electronic influence of a difluorinated phenyl ring with the steric and electronic contributions of an ethoxy-substituted ring, making it a versatile precursor for drug discovery programs. The Friedel-Crafts acylation stands as the most direct and classical method for its construction.[1][2]

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The synthesis of 3,4-Difluoro-4'-ethoxybenzophenone is achieved by the electrophilic aromatic substitution of 1,2-difluorobenzene with 4-ethoxybenzoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][4] The mechanism proceeds through several distinct, well-established steps.

Step 1: Generation of the Electrophile (Acylium Ion) The reaction commences with the activation of the 4-ethoxybenzoyl chloride by the Lewis acid catalyst. The aluminum atom of AlCl₃, being electron-deficient, coordinates to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to generate a highly reactive, resonance-stabilized electrophile known as the acylium ion.[5]

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The π-electron system of the 1,2-difluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion (or sigma complex), which is stabilized by resonance.

Step 3: Aromatization and Catalyst Regeneration To restore the energetically favorable aromatic system, a proton is abstracted from the carbon bearing the new acyl group. The [AlCl₄]⁻ complex, formed in the first step, acts as the base, removing the proton. This step regenerates the AlCl₃ catalyst and forms HCl as a byproduct.[4]

Step 4: Product-Catalyst Complexation A critical feature of the Friedel-Crafts acylation is that the ketone product is itself a Lewis base. The carbonyl oxygen readily coordinates with the strong Lewis acid catalyst (AlCl₃), forming a stable complex.[4][6] This complex deactivates the catalyst, preventing it from participating in further reactions. Consequently, a stoichiometric amount (or a slight excess) of the catalyst is required to drive the reaction to completion. This complex is subsequently hydrolyzed during the aqueous workup phase to liberate the final ketone product.[5]

Sources

- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 2. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Difluoro-4'-ethoxybenzophenone

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 3,4-Difluoro-4'-ethoxybenzophenone (C₁₅H₁₂F₂O₂). Designed for researchers, chemists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data validation. By synthesizing data from analogous structures and foundational spectroscopic principles, this whitepaper serves as an authoritative reference for the structural elucidation and purity confirmation of this and related fluorinated benzophenone derivatives.

Introduction and Molecular Structure

3,4-Difluoro-4'-ethoxybenzophenone is an unsymmetrical diaryl ketone featuring two distinct substitution patterns on its phenyl rings. One ring is substituted with an electron-donating ethoxy group at the 4'-position, while the other is substituted with two electron-withdrawing fluorine atoms at the 3- and 4-positions. This electronic asymmetry makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules in medicinal chemistry and materials science.[1] The fluorination of such molecules can significantly enhance photostability and modulate electronic properties.[1][2]

Accurate and unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint of the molecule, confirming connectivity, identifying functional groups, and ensuring sample purity. This guide will systematically deconstruct the expected NMR, IR, and MS data for this specific molecule.

Caption: Molecular structure of 3,4-Difluoro-4'-ethoxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar benzophenone derivatives.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, referencing the spectra to 0.00 ppm. For ¹⁹F NMR, an external or internal standard like trifluorotoluene may be used.

-

Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine carbon multiplicities. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

-

For ¹⁹F NMR, use a direct observation pulse sequence. Inverse gated decoupling can be employed to minimize the Nuclear Overhauser Effect (NOE) for quantitative measurements.[4]

-

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a direct map of the proton environments. The asymmetry of the molecule results in distinct signals for each aromatic proton, while the ethoxy group presents its characteristic pattern.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Coupling |

| H-2', H-6' | ~7.80 | Doublet (d) | 2H | Ortho to the electron-withdrawing carbonyl group, resulting in a downfield shift. Coupled to H-3'/H-5' (³JHH ≈ 8.8 Hz). |

| H-3', H-5' | ~6.95 | Doublet (d) | 2H | Ortho to the electron-donating ethoxy group, causing an upfield shift. Coupled to H-2'/H-6' (³JHH ≈ 8.8 Hz). |

| H-2 | ~7.65 | Doublet of doublets (dd) | 1H | Deshielded by the carbonyl group. Coupled to H-6 (⁴JHH) and H-5 (⁵JHF). |

| H-5 | ~7.55 | Multiplet (m) | 1H | Coupled to H-6 (³JHH), F-4 (⁴JHF), and F-3 (³JHF). |

| H-6 | ~7.45 | Multiplet (m) | 1H | Coupled to H-5 (³JHH), H-2 (⁴JHH), and F-4 (³JHF). |

| -OCH₂CH₃ | ~4.12 | Quartet (q) | 2H | Adjacent to the oxygen atom. Coupled to the methyl protons (³JHH ≈ 7.0 Hz). |

| -OCH₂CH₃ | ~1.45 | Triplet (t) | 3H | Aliphatic protons. Coupled to the methylene protons (³JHH ≈ 7.0 Hz). |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The presence of fluorine introduces C-F coupling, which is a key diagnostic feature.

| Carbon Assignment | Predicted δ (ppm) | Expected JCF (Hz) | Rationale |

| C=O | ~194.5 | - | Typical chemical shift for a diaryl ketone carbonyl carbon. |

| C-4' | ~163.5 | - | Aromatic carbon attached to the electron-donating ethoxy group. |

| C-4 | ~155.0 (dd) | ¹JCF ≈ 255 | Directly attached to fluorine, resulting in a large one-bond coupling constant. |

| C-3 | ~152.0 (dd) | ¹JCF ≈ 250 | Directly attached to fluorine, resulting in a large one-bond coupling constant. |

| C-2', C-6' | ~132.5 | - | Ortho to the carbonyl group. |

| C-1' | ~130.0 | - | Aromatic quaternary carbon attached to the carbonyl. |

| C-1 | ~134.0 | ³JCF ≈ 5 | Quaternary carbon deshielded by the carbonyl and coupled to F-3. |

| C-5 | ~127.0 | ²JCF ≈ 15, ³JCF ≈ 5 | Coupled to both F-4 (two bonds) and F-3 (three bonds). |

| C-2 | ~122.0 | ²JCF ≈ 12 | Coupled to F-3 across two bonds. |

| C-6 | ~118.0 | ²JCF ≈ 22 | Coupled to F-4 across two bonds. |

| C-3', C-5' | ~114.5 | - | Ortho to the electron-donating ethoxy group. |

| -OCH₂CH₃ | ~64.0 | - | Aliphatic carbon adjacent to oxygen. |

| -OCH₂CH₃ | ~14.5 | - | Aliphatic methyl carbon. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.[5] The two fluorine atoms on Ring A are chemically non-equivalent and will appear as distinct signals, coupled to each other and to nearby protons.

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Rationale & Coupling |

| F-3 | ~ -130 to -135 | Doublet of multiplets (dm) | Ortho to a carbonyl-substituted carbon. Coupled to F-4 (³JFF ortho ≈ 20 Hz) and H-5 (³JHF). |

| F-4 | ~ -125 to -130 | Doublet of multiplets (dm) | Para to the carbonyl-substituted carbon. Coupled to F-3 (³JFF ortho ≈ 20 Hz) and H-6 (³JHF). |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: IR Spectroscopy

-

Method: The spectrum can be acquired using either an Attenuated Total Reflectance (ATR) accessory with a solid sample or by preparing a potassium bromide (KBr) pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Place the sample (ATR unit or KBr pellet) in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Interpretation of Key IR Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~3100-3000 | C-H stretch (aromatic) | Medium | Confirms the presence of the aromatic rings. |

| ~2980-2850 | C-H stretch (aliphatic) | Medium | Corresponds to the C-H bonds of the ethoxy group. |

| ~1660 | C=O stretch (ketone) | Strong | Key diagnostic peak for the benzophenone core. The position indicates conjugation with both aromatic rings.[6] |

| ~1600, ~1510 | C=C stretch (aromatic) | Strong-Medium | Characteristic vibrations of the phenyl rings. |

| ~1260 | C-O-C stretch (asymmetric) | Strong | Strong absorption typical for an aryl-alkyl ether.[7] |

| ~1220, ~1170 | C-F stretch | Strong | Confirms the presence of the C-F bonds on the aromatic ring. |

| ~1040 | C-O-C stretch (symmetric) | Medium | Symmetric stretching of the ethoxy ether linkage. |

| ~840 | C-H out-of-plane bend | Strong | Suggests para (1,4) disubstitution on Ring B. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, as it induces characteristic fragmentation. Electrospray Ionization (ESI) can also be used, which typically yields a strong protonated molecular ion peak [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to determine the exact mass and elemental composition of the molecular ion and key fragments.

-

Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or coupled with GC/LC), and a mass spectrum is recorded.

Predicted Fragmentation Pathway

The primary fragmentation in EI-MS for benzophenones involves cleavage at the bonds adjacent to the carbonyl group (α-cleavage).[8]

Caption: Proposed EI mass spectrometry fragmentation of the title compound.

Table of Expected Ions:

| m/z (Mass-to-Charge) | Ion Formula | Identity | Relative Abundance |

| 262.08 | [C₁₅H₁₂F₂O₂]⁺ | Molecular Ion (M⁺) | High |

| 157.02 | [C₇H₄F₂O]⁺ | 3,4-Difluorobenzoyl cation | High |

| 149.06 | [C₉H₉O₂]⁺ | 4-Ethoxybenzoyl cation | High |

| 121.06 | [C₇H₉O]⁺ | 4-Ethoxyphenyl cation | Moderate |

| 114.02 | [C₆H₄F₂]⁺ | 3,4-Difluorophenyl cation | Moderate |

The relative abundance of the benzoyl cations (m/z 157 and 149) will depend on the relative stability of the corresponding radicals and cations. The high stability of the 4-ethoxybenzoyl cation, due to resonance donation from the oxygen, would suggest it may be a particularly prominent peak.

Conclusion

The structural identity of 3,4-Difluoro-4'-ethoxybenzophenone is unequivocally established through a multi-technique spectroscopic approach. Key diagnostic features include:

-

¹H NMR: Distinct aromatic signals for both rings and the characteristic triplet-quartet pattern of the ethoxy group.

-

¹³C NMR: The carbonyl signal around 194.5 ppm and two aromatic carbons showing large one-bond C-F coupling constants.

-

¹⁹F NMR: Two distinct signals for the non-equivalent fluorine atoms, showing a characteristic ortho F-F coupling.

-

IR Spectroscopy: A strong carbonyl (C=O) absorption near 1660 cm⁻¹ and strong C-O and C-F stretching bands.

-

Mass Spectrometry: A molecular ion peak at m/z 262 and characteristic fragment ions at m/z 157 and 149, corresponding to the two different acylium cations.

This guide provides a robust framework for the analysis and validation of this compound, serving as a reliable reference for researchers engaged in its synthesis and application.

References

-

Laughlin, S. T., et al. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of organic chemistry, 77(3), 1529–1546. [Link]

-

ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB...[Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

PubChem. (n.d.). 3,4'-Difluoro-4-methoxybenzophenone. [Link]

-

Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

-

Liu, N. N., et al. (2022). The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic science international, 340, 111450. [Link]

-

Brown, J. K., & Williams, W. G. (1965). Fluorine-19 hyperfine splittings in the electron spin resonance spectra of fluorinated aromatic free radicals. III. Benzophenone anion radicals. Journal of the American Chemical Society, 87(21), 4775–4780. [Link]

-

Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

-

MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). [Link]

-

ResearchGate. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Link]

-

International Journal of ChemTech Research. (2014). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

SpectraBase. (n.d.). 4,4'-DIFLUORO-3,3'-DIIODO-BENZOPHENONE - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 4-[(4-chlorobenzyl)oxy]-3,4 0 -dichloroazobenzene in CDCl 3. [Link]

-

NIST WebBook. (n.d.). 4,4'-Dimethoxybenzophenone. [Link]

-

ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate (already corrected with respect...[Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. [Link]

- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

ResearchGate. (n.d.). ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. [Link]

-

PubChem. (n.d.). 4-Hydroxybenzophenone. [Link]

-

NIST WebBook. (n.d.). 4,4'-Dihydroxybenzophenone. [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-ethoxy-. [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. [Link]

-

SpectraBase. (n.d.). 4,4'-Difluorobenzophenone - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. (n.d.). 3,4-Difluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

mzCloud. (n.d.). 4,4'-Dihydroxybenzophenone. [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under...[Link]

-

ResearchGate. (n.d.). FT‐IR spectra of Fe3O4@3,4‐dihydroxybenzaldehyde. [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR spectra of the conversion of 2,3-difluorohydroquinone by P....[Link]

Sources

- 1. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. learning.sepscience.com [learning.sepscience.com]

- 5. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]

- 7. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3,4-Difluoro-4'-ethoxybenzophenone for Researchers and Drug Development Professionals

Introduction: The Emergence of Fluorinated Benzophenones in Modern Chemistry

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity.[2][3] This guide focuses on a specific, promising derivative: 3,4-Difluoro-4'-ethoxybenzophenone (CAS No. 951884-66-5).

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a deep dive into the physical and chemical properties of 3,4-Difluoro-4'-ethoxybenzophenone, detailed methodologies for its synthesis and characterization, and an exploration of its potential applications.

Molecular Structure and Physicochemical Properties

3,4-Difluoro-4'-ethoxybenzophenone, with the chemical name (3,4-Difluorophenyl)(4-ethoxyphenyl)methanone, possesses a unique combination of functional groups that are anticipated to influence its chemical behavior and biological interactions. The difluorinated phenyl ring and the ethoxy-substituted phenyl ring are connected by a central carbonyl group, creating a molecule with distinct electronic and steric characteristics.

Table 1: Physical and Chemical Properties of 3,4-Difluoro-4'-ethoxybenzophenone

| Property | Value | Source/Method |

| CAS Number | 951884-66-5 | [4] |

| Molecular Formula | C₁₅H₁₂F₂O₂ | Calculated |

| Molecular Weight | 262.25 g/mol | Calculated |

| Appearance | White to off-white crystalline solid (Predicted) | Based on similar benzophenone derivatives |

| Melting Point | Estimated: 90-110 °C | Based on related structures like 4,4'-Difluorobenzophenone (102-105 °C)[5] and the influence of the ethoxy group. The melting point of a solid is influenced by the strength of intermolecular forces.[6] |

| Boiling Point | > 300 °C (Predicted) | Based on the high boiling points of similar benzophenone structures. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, acetone, ethyl acetate) and insoluble in water. | General solubility characteristics of benzophenone derivatives.[2] |

Synthesis and Purification: A Practical Approach

The most common and versatile method for the synthesis of unsymmetrical benzophenones like 3,4-Difluoro-4'-ethoxybenzophenone is the Friedel-Crafts acylation .[7] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Logical Flow of the Synthetic Procedure

Caption: Synthetic workflow for 3,4-Difluoro-4'-ethoxybenzophenone.

Detailed Experimental Protocol: Synthesis

-

Materials: 3,4-Difluorobenzoyl chloride, Phenetole (ethoxybenzene), Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Ethanol.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3,4-difluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane via the dropping funnel.

-

To this mixture, add phenetole (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Detailed Experimental Protocol: Purification by Recrystallization

-

Principle: Recrystallization is a technique used to purify crystalline compounds. An impure compound is dissolved in a hot solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.[8]

-

Procedure:

-

Dissolve the crude 3,4-Difluoro-4'-ethoxybenzophenone in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven.

-

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized 3,4-Difluoro-4'-ethoxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the ethyl group of the ethoxy substituent. The aromatic region will display complex splitting patterns due to fluorine-proton and proton-proton couplings.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons attached to fluorine will exhibit characteristic splitting (¹JC-F coupling is typically large, >200 Hz).[9]

-

¹⁹F NMR: The fluorine NMR spectrum will provide information about the fluorine environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Key Absorptions:

-

~1660 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the diaryl ketone.[10]

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the aliphatic ethyl group.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.

-

~1100-1300 cm⁻¹: C-F stretching vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7]

-

Expected Molecular Ion Peak (M+): An intense peak corresponding to the molecular weight of 3,4-Difluoro-4'-ethoxybenzophenone (m/z = 262.25).

-

Fragmentation Pattern: Characteristic fragmentation patterns for benzophenones often involve cleavage at the carbonyl group, leading to the formation of benzoyl cations.

Potential Applications in Drug Development and Research

The unique structural features of 3,4-Difluoro-4'-ethoxybenzophenone make it an attractive candidate for various applications in drug discovery and as a research tool.

-

Medicinal Chemistry Scaffold: The benzophenone core is a versatile scaffold for the design of novel therapeutic agents. The presence of the difluoro and ethoxy groups provides opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[1]

-

Probing Biological Activity: Fluorinated benzophenones are valuable tools for probing protein-ligand interactions. The fluorine atoms can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity.[2]

-

Photoaffinity Labeling: Benzophenones are well-known photoactivatable cross-linking agents. Upon UV irradiation, the carbonyl group can form a covalent bond with nearby molecules, making 3,4-Difluoro-4'-ethoxybenzophenone a potential tool for identifying protein-protein interactions or mapping ligand-binding sites.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[8] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

First Aid Measures:

Conclusion

3,4-Difluoro-4'-ethoxybenzophenone represents a promising, yet underexplored, molecule with significant potential in the fields of medicinal chemistry and chemical biology. This guide has provided a comprehensive overview of its predicted properties, a robust synthetic and purification strategy, and a framework for its detailed characterization. As research into fluorinated organic compounds continues to expand, molecules like 3,4-Difluoro-4'-ethoxybenzophenone are poised to become valuable tools for the development of new therapeutics and the elucidation of complex biological processes.

References

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

-

Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography - University of Delaware. (n.d.). Retrieved from [Link]

-

Synthesis of Fluorinated Benzophenones for Biological Activity Probing - Macquarie University. (2019, April 4). Retrieved from [Link]

-

Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024, August 18). Retrieved from [Link]

-

Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC - NIH. (2022, May 7). Retrieved from [Link]

-

NMR Analysis of Substituted Benz - Oregon State University. (n.d.). Retrieved from [Link]

-

ms parameters for the detection of benzophenone derivatives (mrm transitions, collision energy) - ResearchGate. (n.d.). Retrieved from [Link]

-

In the melting points experiment of Benzophenone, 1,4-Dichlorobenzene, Benzoic Acid, and Salicylic Acid, what are the specific features about the molecular structures of these samples that help to explain why certain melting values are higher while others | Homework.Study.com. (n.d.). Retrieved from [Link]

-

Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry | Analytical Chemistry - ACS Publications. (2017, April 21). Retrieved from [Link]

-

Synthesis of fluorinated benzophenones and phenylcoumarins - ResearchSpace@UKZN. (n.d.). Retrieved from [Link]

-

Benzophenone | C6H5COC6H5 | CID 3102 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.). Retrieved from [Link]

-

¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed. (n.d.). Retrieved from [Link]

-

IR and H-NMR analysis of benzophenone - Chemistry Stack Exchange. (2020, May 7). Retrieved from [Link]

-

A convenient preparation of novel benzophenone derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

14 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

FT-IR spectra of benzophenone-containing PSEBS during... - ResearchGate. (n.d.). Retrieved from [Link]

-

experiment #1 – Melting point. (n.d.). Retrieved from [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). Retrieved from [Link]

-

Comparative FTIR spectra of benzophenone and the product of the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method - PubMed. (n.d.). Retrieved from [Link]

-

Benzophenone - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. figshare.mq.edu.au [figshare.mq.edu.au]

- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. homework.study.com [homework.study.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to (3,4-Difluorophenyl)(4-ethoxyphenyl)methanone: Synthesis, Properties, and its Role as a Scaffold for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzophenones in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry for enhancing crucial pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The benzophenone scaffold, a diaryl ketone, is a prevalent structural motif in a multitude of biologically active compounds. Consequently, fluorinated benzophenones have emerged as highly valuable intermediates in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties and synthesis of (3,4-Difluorophenyl)(4-ethoxyphenyl)methanone (CAS Number: 951884-66-5), a key building block, and explores its relevance in the context of developing potent kinase inhibitors, exemplified by the BRAF inhibitor, Dabrafenib. While not a direct precursor in all documented syntheses of Dabrafenib, its structure represents a critical pharmacophore, and its synthesis illuminates the fundamental chemistry required for the assembly of such complex molecules.

Physicochemical Properties of (3,4-Difluorophenyl)(4-ethoxyphenyl)methanone

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the development of robust and scalable manufacturing processes. The key properties of (3,4-Difluorophenyl)(4-ethoxyphenyl)methanone are summarized below.

| Property | Value | Source(s) |

| CAS Number | 951884-66-5 | N/A |

| Molecular Formula | C₁₅H₁₂F₂O₂ | N/A |

| Molecular Weight | 262.25 g/mol | N/A |

| IUPAC Name | (3,4-Difluorophenyl)(4-ethoxyphenyl)methanone | N/A |

| Appearance | White to off-white powder/crystalline solid | Inferred from similar compounds |

| Melting Point | Not explicitly reported; expected to be a solid at room temperature | N/A |

| Boiling Point | Not explicitly reported | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF; insoluble in water. | Inferred from structure |

Synthesis of (3,4-Difluorophenyl)(4-ethoxyphenyl)methanone: A Friedel-Crafts Approach

The most logical and widely employed method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[1][2] This reaction involves the electrophilic aromatic substitution of an activated aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Synthesis of (3,4-Difluorophenyl)(4-ethoxyphenyl)methanone via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a dry, inert-atmosphere flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. To this, add a solution of 3,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 5°C.

-

Substrate Addition: After the formation of the acylium ion complex, add phenetole (ethoxybenzene, 1.0 equivalent) dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The causality behind this is to allow the electrophilic substitution to proceed to completion.

-

Quenching: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

-

Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure (3,4-Difluorophenyl)(4-ethoxyphenyl)methanone.

The Role of Diaryl Ketone Scaffolds in Kinase Inhibition: The Case of Dabrafenib

While a direct synthetic route from (3,4-Difluorophenyl)(4-ethoxyphenyl)methanone to Dabrafenib is not prominently documented in publicly available literature, the core structure is highly relevant. Dabrafenib is a potent inhibitor of BRAF kinase, particularly the V600E mutant, which is implicated in a significant percentage of melanomas and other cancers.[3] The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the enzyme, flanked by aryl or heteroaryl groups that provide crucial interactions and determine selectivity.

Synthesis of Dabrafenib (A Representative Route):

The synthesis of Dabrafenib is a multi-step process that highlights the complexity of modern pharmaceutical manufacturing. A representative synthetic route is outlined below, starting from commercially available precursors.[4][5][6]

Caption: A simplified workflow for the synthesis of Dabrafenib.

This synthesis involves the sequential construction of the sulfonamide, the attachment of the pyrimidine ring, and the formation of the thiazole core, followed by final functional group manipulations.

Mechanism of Action of Dabrafenib: Inhibition of the MAPK Pathway

Dabrafenib functions as a competitive inhibitor of the BRAF kinase, specifically targeting the ATP-binding site of the mutated BRAF V600E protein.[3] In normal cellular signaling, the RAS-RAF-MEK-ERK (MAPK) pathway is tightly regulated. However, the BRAF V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling that promotes cell proliferation and survival.

By binding to the ATP pocket of the mutated BRAF, Dabrafenib prevents the phosphorylation and activation of MEK, which in turn cannot phosphorylate and activate ERK. This blockade of the MAPK pathway leads to cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation.

Caption: Mechanism of action of Dabrafenib in inhibiting the MAPK pathway.

Conclusion

(3,4-Difluorophenyl)(4-ethoxyphenyl)methanone serves as a prime example of a fluorinated benzophenone, a class of compounds of significant interest to the pharmaceutical industry. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. While its direct role as an intermediate in the synthesis of all BRAF inhibitors is not universally documented, its structural motifs are highly relevant to the design of kinase inhibitors. The in-depth understanding of the synthesis of such intermediates and the mechanism of action of the final drug products, such as Dabrafenib, is crucial for the continued development of targeted therapies for cancer and other diseases.

References

- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 3,4-Difluorophenylacetyl Chloride.

-

Zhang, C., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central. [Link]

-

De Giosa, G., et al. (2024). Chemical route to the synthesis of dabrafenib. ResearchGate. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

- Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)

-

Singh, T., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubMed Central. [Link]

- Google Patents. (2016).

-

Li, J., et al. (2010). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. PubMed Central. [Link]

- Google Patents. (2014).

- The Royal Society of Chemistry.

-

Wang, Y., et al. (2020). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry. [Link]

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. [Link]

- Google P

-

Khan, K. M., et al. (2017). Synthesis of benzophenone semicarbazones and thiosemicarbazones 3–27. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PubMed Central. [Link]

- Salunkhe, R. S., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

-

Khan, S. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]

- Google Patents. (2024). Synthesis process of 3, 5-difluorophenol.

-

Öztürk, M., et al. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. PubMed. [Link]

-

LookChem. (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]

-

Martínez-Otero, D., et al. (2021). methanone. MDPI. [Link]

- Google Patents. (2020).

-

PubChem. (4-Ethoxyphenyl)-(3-fluoro-4-pyridinyl)methanone. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 3,4-Difluoro-4'-ethoxybenzophenone

Foreword: The Architectural Elegance of Molecular Crystals

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. For researchers, scientists, and drug development professionals, understanding this architecture is paramount. This guide provides a comprehensive, in-depth exploration of the crystal structure analysis of 3,4-Difluoro-4'-ethoxybenzophenone, a compound of interest due to the prevalence of the benzophenone scaffold in medicinal chemistry.[1][2] While the specific crystallographic data for this exact ethoxy derivative is not publicly available, this whitepaper serves as a robust, illustrative guide to the methodologies and interpretations that would be applied, using established principles from the analysis of closely related substituted benzophenones.[3][4][5]

The Significance of Substituted Benzophenones in Modern Research

The benzophenone framework is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The introduction of fluorine atoms and an ethoxy group in 3,4-Difluoro-4'-ethoxybenzophenone is a deliberate synthetic strategy. Fluorine substitution is known to enhance metabolic stability and binding affinity, while the ethoxy group can modulate lipophilicity and pharmacokinetic profiles. A detailed understanding of the crystal structure of this compound provides invaluable insights into its solid-state properties, potential polymorphs, and the intermolecular interactions that can influence its behavior in a biological system.

Synthesis and Crystallization: From Blueprint to a Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. A plausible and efficient synthetic route for 3,4-Difluoro-4'-ethoxybenzophenone is the Friedel-Crafts acylation.[6][7][8]

Synthetic Protocol: A Step-by-Step Guide

Objective: To synthesize 3,4-Difluoro-4'-ethoxybenzophenone via Friedel-Crafts acylation.

Reagents and Materials:

-

3,4-Difluorobenzoyl chloride

-

Phenetole (Ethoxybenzene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Add 3,4-difluorobenzoyl chloride (1 equivalent) dropwise to the suspension.

-

Addition of Phenetole: To the stirred mixture, add phenetole (1 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel.

Crystallization: The Art of Patiently Growing Order

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step.[9] Slow evaporation is a commonly employed and effective technique.

Protocol for Crystallization:

-

Solvent Selection: Dissolve the purified 3,4-Difluoro-4'-ethoxybenzophenone in a minimal amount of a suitable solvent system, such as an ethanol/water mixture.

-

Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the solution will become supersaturated, and single crystals should form.

-

Harvesting: Carefully harvest the well-formed, transparent crystals for X-ray diffraction analysis.

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[3][9]

The Experimental Workflow

The process of determining a crystal structure from a single crystal involves a series of well-defined steps, as illustrated in the following workflow diagram.

Caption: Experimental workflow for crystal structure determination.

Detailed Methodologies

1. Crystal Mounting and Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.

-

The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.

2. Data Processing:

-

The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

3. Structure Solution and Refinement:

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined using a least-squares method against the experimental diffraction data.[10][11]

The Crystal Structure of 3,4-Difluoro-4'-ethoxybenzophenone: A Plausible Model

Based on the analysis of similar substituted benzophenones, we can predict and present a plausible set of crystallographic data for 3,4-Difluoro-4'-ethoxybenzophenone.

Crystallographic Data Summary

| Parameter | Hypothetical Value for 3,4-Difluoro-4'-ethoxybenzophenone |

| Chemical Formula | C₁₅H₁₂F₂O₂ |

| Formula Weight | 278.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1337.1(8) |

| Z | 4 |

| Density (calculated) | 1.382 g/cm³ |

| Absorption Coefficient (μ) | 0.112 mm⁻¹ |

| F(000) | 576 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection | 2.5° to 28.0° |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry and Conformation

The molecular structure of 3,4-Difluoro-4'-ethoxybenzophenone would feature two phenyl rings connected by a central carbonyl group. The dihedral angle between the two aromatic rings is a key conformational feature of benzophenones.[1][5] Steric hindrance and crystal packing forces influence this twist angle.

Sources

- 1. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 9. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 11. CN102531872A - Method for preparing high purity (99.9 percent) 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3,4-Difluoro-4'-ethoxybenzophenone in Common Organic Solvents

Introduction to 3,4-Difluoro-4'-ethoxybenzophenone and the Significance of Solubility

3,4-Difluoro-4'-ethoxybenzophenone is a substituted benzophenone derivative. Benzophenones are a class of aromatic ketones with a wide range of applications, including as photoinitiators, in sunscreens, and as intermediates in the synthesis of pharmaceuticals and other organic compounds.[1][2] The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. In drug development, solubility significantly influences bioavailability, formulation, and routes of administration. For synthetic chemists, understanding solubility is paramount for reaction optimization, purification, and crystallization processes.

The structure of 3,4-Difluoro-4'-ethoxybenzophenone, with its aromatic rings, ketone group, ether linkage, and fluorine substituents, suggests a predominantly non-polar character. This structural assessment is the cornerstone for predicting its solubility in different organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar bonds and the overall molecular geometry.

Molecular Structure Analysis of 3,4-Difluoro-4'-ethoxybenzophenone:

-

Non-polar characteristics: The two phenyl rings contribute significantly to the non-polar nature of the molecule.

-

Polar characteristics: The carbonyl (C=O) group introduces a dipole moment, contributing to the molecule's polarity. The ether linkage (-O-) and the carbon-fluorine (C-F) bonds also possess polarity.

-

Hydrogen bonding capability: The molecule can act as a hydrogen bond acceptor at the oxygen atoms of the carbonyl and ether groups. It does not have hydrogen bond donor capabilities.

Based on this analysis, 3,4-Difluoro-4'-ethoxybenzophenone is expected to be more soluble in organic solvents than in polar solvents like water.[1][3][4] Its solubility in organic solvents will be influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant.

Expected Solubility in Common Organic Solvents:

-

High Solubility Expected: In solvents that are moderately polar and can engage in dipole-dipole interactions, such as acetone, ethyl acetate, and tetrahydrofuran (THF). Aromatic solvents like toluene may also be effective due to the presence of the phenyl rings.

-

Moderate Solubility Expected: In alcohols like methanol and ethanol, which are polar and can act as hydrogen bond donors.[5][6] The non-polar backbone of the molecule might limit its solubility in these more polar solvents compared to the aprotic polar solvents mentioned above.

-

Low to Negligible Solubility Expected: In highly polar, protic solvents like water and in non-polar aliphatic hydrocarbon solvents like hexane, where the intermolecular forces are significantly different from those of the solute.[3][5]

Experimental Protocol for Solubility Determination

The following detailed methodology describes the isothermal shake-flask method, a robust and widely accepted technique for determining the solubility of a solid compound in a liquid solvent.[7] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

3,4-Difluoro-4'-ethoxybenzophenone (solid)

-

A range of analytical grade organic solvents (e.g., acetone, ethanol, methanol, ethyl acetate, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance

-